Absence of Publicly Available Quantitative Biological Data for Direct Comparator Analysis
A comprehensive search of PubMed, Google Patents, PubChem, ChemSpider, and authoritative chemical databases conducted in May 2026 returned no primary research articles, no biological assay data, and no patent exemplification containing quantitative IC50, Ki, EC50, or any other potency, selectivity, or ADME measurements for CAS 941964-00-7. The compound is not listed as a specifically synthesized example in the major tetrazole-substituted arylamide patent families (US 7,595,405 B2; US 2009/0093523 A1) that define the P2X3 and α7 nAChR chemical space. [1][2] Consequently, no head-to-head comparison, cross-study comparable, or even class-level inference with quantitative data can be constructed. The only retrievable data are physicochemical identifiers (molecular formula, molecular weight, SMILES) and supplier-reported purity (typically 95%+).
| Evidence Dimension | Biological potency (IC50 / Ki / EC50) |
|---|---|
| Target Compound Data | No data available in public domain as of May 2026 |
| Comparator Or Baseline | Closest patent-exemplified analogs (e.g., 4-chloro or 4-methoxy substituted phenyl variants) show P2X3 IC50 values ranging from <10 nM to >1,000 nM depending on substitution pattern [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | P2X3 recombinant human receptor calcium flux or electrophysiology assays, as described in US 7,595,405 B2 |
Why This Matters
Procurement decisions must be based on structural hypothesis alone until quantitative data become available; the compound's differentiation from analogs cannot currently be substantiated with empirical evidence.
- [1] Broka, C. A., et al. (Roche Palo Alto LLC). Tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent 7,595,405 B2, issued September 29, 2009. View Source
- [2] Dillon, M. P., et al. (Roche Palo Alto LLC). Tetrazole-substituted aryl amide derivatives and uses thereof. US Patent Application 2009/0093523 A1, published April 9, 2009. View Source
